Diethyl 2,3-difluorofumarate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H10F2O4 |
|---|---|
Molecular Weight |
208.16 g/mol |
IUPAC Name |
diethyl (E)-2,3-difluorobut-2-enedioate |
InChI |
InChI=1S/C8H10F2O4/c1-3-13-7(11)5(9)6(10)8(12)14-4-2/h3-4H2,1-2H3/b6-5+ |
InChI Key |
PBYMHUNMKVHXHO-AATRIKPKSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C(/C(=O)OCC)\F)/F |
Canonical SMILES |
CCOC(=O)C(=C(C(=O)OCC)F)F |
Origin of Product |
United States |
Significance of Fluorinated Organic Compounds in Chemical Research
The presence of fluorine in an organic molecule imparts a range of distinctive properties. The high electronegativity of fluorine (3.98 on the Pauling scale) and the strength of the carbon-fluorine (C-F) bond, one of the strongest in organic chemistry, are fundamental to these effects. mdpi.com The introduction of fluorine can significantly alter a molecule's lipophilicity, metabolic stability, bioavailability, and binding affinity to biological targets. nih.govsigmaaldrich.com This has led to the widespread success of fluorinated compounds in medicine, with an estimated 20-30% of all pharmaceuticals containing fluorine. organic-chemistry.orgbeilstein-journals.org Notable examples include the antidepressant fluoxetine (B1211875) (Prozac) and the antibiotic ciprofloxacin. mdpi.com
Beyond medicine, fluorinated compounds are crucial in materials science, leading to the development of polymers with high thermal stability and chemical inertness, such as Teflon (polytetrafluoroethylene) and fluoropolymers like polyvinylidene fluoride (B91410) (PVDF). wiley-vch.de The unique properties endowed by fluorine continue to drive research into new fluorination methodologies and the development of novel fluorinated building blocks. wiley-vch.de
Overview of Diethyl 2,3 Difluorofumarate As a Research Target and Intermediate
Diethyl 2,3-difluorofumarate, with the chemical formula C₈H₁₀F₂O₄, is an unsaturated diester that has garnered attention as a valuable synthetic intermediate. nih.gov Its structure features a carbon-carbon double bond substituted with two fluorine atoms and two ethyl ester groups in a trans configuration. This arrangement of electron-withdrawing groups and fluorine atoms makes it a highly reactive and versatile building block in organic synthesis. beilstein-journals.orgbeilstein-journals.org
The primary utility of this compound lies in its role as a reactive component in cycloaddition reactions. It is particularly effective as a dienophile in [4+2] Diels-Alder reactions and as a dipolarophile in [3+2] cycloadditions. beilstein-journals.orgresearchgate.net These reactions allow for the construction of complex, fluorine-containing six-membered and five-membered rings, respectively. The presence of the two fluorine atoms on the double bond activates the molecule for these transformations, enabling the synthesis of a variety of fluorinated heterocyclic compounds, which are scaffolds of significant interest in medicinal chemistry. nih.govrsc.org For instance, research has shown its utility in reacting with aromatic α-iminoesters and nitrones to create polysubstituted pyrrole (B145914) and isoxazole (B147169) derivatives with high selectivity. researchgate.netresearchgate.net
Table 1: Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | diethyl (E)-2,3-difluorobut-2-enedioate |
| Molecular Formula | C₈H₁₀F₂O₄ |
| Molecular Weight | 208.16 g/mol |
| CAS Number | 7589-41-5 |
| Appearance | Not specified in literature |
| Canonical SMILES | CCOC(=O)/C(=C(/C(=O)OCC)\F)/F |
Data sourced from PubChem. nih.gov
Historical Context of Fluorinated Fumarate Derivatives in Academic Inquiry
Direct Fluorination Approaches
Direct fluorination involves the introduction of fluorine atoms directly onto a substrate. This approach is often valued for its atom economy but can present challenges in selectivity and handling of highly reactive fluorinating agents.
Copper-Catalyzed Direct Fluorination of Related Dicarbonyl Precursors
Copper catalysis has emerged as a valuable tool in modern organic synthesis, including in fluorination reactions. While direct copper-catalyzed synthesis of this compound is not extensively documented, the principles can be seen in the synthesis of related compounds. For instance, copper-catalyzed reactions are used for the synthesis of aryldifluoroamides from aryl halides and α-silyldifluoroamides. nih.gov This process involves a copper(I)/(III) cycle and demonstrates the metal's capability to facilitate C-F bond formation. nih.gov Similarly, copper(I)-catalyzed domino reactions of o-halobenzoic acids with 1,3-diketones are known to produce substituted isocoumarins, showcasing copper's role in annulation processes involving dicarbonyl compounds. researchgate.net These examples highlight the potential for developing copper-catalyzed methods for the direct fluorination of dicarbonyl precursors to this compound.
Advancements in Selective Direct Fluorination Techniques
Significant progress has been made in the development of selective fluorinating agents that are more manageable than elemental fluorine. Direct fluorination of 1,3-dicarbonyl compounds, such as 1,3-diketones and β-ketoesters, can be achieved with elemental fluorine to yield 2-fluoro and 2,2-difluoro products. rsc.org
Modern electrophilic fluorinating reagents like Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis-tetrafluoroborate) and N-fluorobenzenesulfonimide (NFSI) offer more controlled and selective alternatives. researchgate.net These reagents have been successfully used for the efficient fluorination of 1,3-dicarbonyl compounds, sometimes in greener reaction media like water or under solvent-free conditions. researchgate.net For example, the fluorination of an alkyne can be a direct route to synthesizing a difluoroalkene backbone. numberanalytics.com The choice of reagent and reaction conditions can be pivotal; for instance, altering the amount of Selectfluor can allow for selective mono- or difluorination of 1,3-dicarbonyl compounds in aqueous media without a catalyst. researchgate.net
| Reagent System | Substrate Type | Product Type | Key Features |
| Elemental Fluorine (F₂) | 1,3-Dicarbonyls | 2-Fluoro or 2,2-Difluoro-1,3-dicarbonyls | Direct but highly reactive method. rsc.org |
| Selectfluor | 1,3-Dicarbonyls | 2-Fluoro or 2,2-Difluoro-1,3-dicarbonyls | Controllable; selective mono- or difluorination possible. researchgate.net |
| NFSI | 1,3-Dicarbonyls | 2-Fluoro-1,3-dicarbonyls | Effective under solvent-free conditions. researchgate.net |
| Aqueous HF / PhIO | 1,3-Dicarbonyls | α-Fluorinated dicarbonyls | Practical and convenient method for fluorination. researchgate.net |
Indirect Synthetic Pathways
Indirect methods construct the target molecule through a series of reactions, often building the carbon skeleton and introducing the fluorine atoms at strategic points.
Wittig-Horner Reactions in Fluoro-α,β-unsaturated Ester Synthesis
The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, is a cornerstone for the synthesis of α,β-unsaturated esters, including their fluorinated analogs. researchgate.netorganic-chemistry.orgmdpi.com This reaction involves a phosphonate-stabilized carbanion reacting with an aldehyde or ketone. mdpi.com It is particularly valuable for its ability to produce olefins with high stereoselectivity. organic-chemistry.org
For the synthesis of fluoro-α,β-unsaturated esters, a common precursor is ethyl 2-fluoro-2-diethylphosphonoacetate. The reaction of this phosphonate (B1237965) with aldehydes or ketones can yield α-fluoro-α,β-unsaturated esters. thieme-connect.com The stereochemical outcome (E or Z isomer) can often be controlled by the choice of reaction conditions, such as the base and metal ions used. thieme-connect.comcapes.gov.brarkat-usa.org For example, using Sn(OSO₂CF₃)₂ and N-ethylpiperidine can lead to high E-selectivity in reactions with alkyl aryl ketones, while Mg(II)-promoted reactions with aldehydes can favor the Z-isomer. thieme-connect.comcapes.gov.br
| HWE Reagent | Carbonyl Compound | Conditions | Major Product Isomer |
| Ethyl 2-fluoro-2-diethylphosphonoacetate | Alkyl Aryl Ketones | Sn(OSO₂CF₃)₂, N-ethylpiperidine | E-isomer thieme-connect.comcapes.gov.br |
| Ethyl 2-fluoro-2-diethylphosphonoacetate | Aldehydes | i-PrMgBr | Z-isomer thieme-connect.comarkat-usa.org |
| Methyl bis(trifluoroethyl)phosphonoacetate | Aldehydes | K₂CO₃, 18-crown-6 | Z-isomer |
Conjugate Additions for Fluorinated Compound Construction
Conjugate addition, or Michael addition, is a powerful method for forming carbon-carbon or carbon-heteroatom bonds. mdpi.com In the context of fluorinated compounds, this can involve either the addition of a fluoride source to a Michael acceptor or the addition of a fluorinated nucleophile to an acceptor.
For instance, a tandem conjugate addition-fluorination sequence on α,β-unsaturated esters using an enantiopure lithium amide and an electrophilic fluorinating agent like N-fluorobenzenesulfonimide can produce α-fluoro-β³-amino esters. acs.org Another approach involves the 1,4-addition of a fluorinated phosphonate, such as diethyl 1-fluoro-1-phenylsulfonylmethanephosphonate, to Michael acceptors like α,β-unsaturated ketones and esters. acs.org This reaction proceeds efficiently in the presence of cesium carbonate to yield the corresponding adducts. acs.org The development of visible light-induced redox photocatalysis has also enabled umpolung, or reverse-regioselectivity, conjugate additions where nucleophiles add to the α-position of α,β-unsaturated esters concurrent with a trifluoromethylation. nih.gov
Derivatization from Related Halogenated Precursors
The synthesis of this compound can also be approached by starting with precursors that already contain other halogen atoms. A notable example is the reaction involving ethyl dibromofluoroacetate. When this precursor is treated with zinc and diethylaluminium chloride in the absence of a carbonyl compound, by-products such as diethyl difluorofumarate and diethyl difluoromaleate can be formed. oup.com This suggests a reductive coupling pathway where the bromine atoms are removed, and the resulting radical or organometallic species dimerize to form the C=C double bond.
A more controlled reaction involves the treatment of ethyl dibromofluoroacetate with aldehydes in the presence of zinc and diethylaluminium chloride to produce α-bromo-α-fluoro-β-hydroxy alkanoic acid ethyl esters. oup.com While this specific reaction aims for a different product, the underlying reactivity of the halogenated precursor is key and highlights its potential for being diverted towards the synthesis of difluorinated fumarates or maleates under different conditions.
| Precursor | Reagents | Key Observation |
| Ethyl dibromofluoroacetate | Zn / Et₂AlCl (in absence of aldehyde) | Formation of diethyl difluorofumarate as a by-product. oup.com |
| Ethyl dibromofluoroacetate | Aldehyde, Zn / Et₂AlCl | Formation of α-bromo-α-fluoro-β-hydroxy esters. oup.com |
Enzymatic Transformations and Biocatalysis
The study of fluorinated compounds in enzymatic reactions provides valuable insights into reaction mechanisms, enzyme inhibition, and metabolic pathways. This compound and its corresponding acid, 2,3-difluorofumaric acid, are of particular interest in this field.
Fumarase-Catalyzed Hydration of 2,3-Difluorofumaric Acid and Analogs
Fumarase is a key enzyme in the Krebs cycle, catalyzing the reversible hydration of fumarate to L-malate. ebi.ac.uk The introduction of fluorine atoms into the substrate, as in 2,3-difluorofumaric acid, significantly impacts the enzymatic reaction.
Stereochemical studies have been conducted on the hydration of both monofluorofumarate and 2,3-difluorofumarate by fumarase. acs.org These studies are crucial for understanding how the enzyme accommodates and processes substrates with altered electronic and steric properties due to the presence of highly electronegative fluorine atoms. The hydration of 2,3-difluorofumarate by fumarase leads to the formation of 1,2-difluoromalate. datapdf.com
The mechanism of fumarase involves acid-base catalysis, where specific amino acid residues in the active site facilitate the addition of a water molecule across the double bond. thieme-connect.de In the case of fluorinated substrates, the high electronegativity of fluorine can alter the electron distribution of the double bond, influencing the rate and stereochemistry of the hydration reaction.
Investigation of Decomposition Pathways in Enzymatic Reactions
The stability of substrates and intermediates within an enzyme's active site is a critical factor in catalysis. In some enzymatic reactions, particularly those involving fluorinated compounds, decomposition pathways can compete with the desired transformation.
For instance, studies on other fluorinated compounds have shown that unstable intermediates can form and subsequently break down. frontiersin.orgnih.gov While specific decomposition pathways for this compound in enzymatic reactions are not extensively detailed in the provided search results, the general principles of fluorinated substrate instability can be applied. The presence of fluorine can lead to the formation of unstable α-fluorohydrins, which can spontaneously eliminate hydrogen fluoride. frontiersin.org
The investigation of such decomposition pathways is essential for a complete understanding of the enzymatic processing of fluorinated substrates and can be aided by techniques that allow for in situ tracking of reactions. synchrotron-soleil.fr
Role in Urea (B33335) Cycle and Metabolic Pathway Research
The urea cycle is a critical metabolic pathway that converts toxic ammonia (B1221849) into urea for excretion. wikipedia.org It is intrinsically linked to the Krebs cycle through the production of fumarate. wikipedia.org Disorders in the urea cycle can lead to hyperammonemia and serious health consequences. nih.govfiliere-g2m.frjpedres.org
Given the connection between the Krebs cycle and the urea cycle, compounds that interact with Krebs cycle enzymes, such as fumarase, have the potential to influence the urea cycle. By studying the effects of compounds like 2,3-difluorofumaric acid on fumarase, researchers can gain a better understanding of the regulation and interplay between these two essential metabolic pathways.
While direct research linking this compound to the urea cycle is not present in the search results, its role as a substrate analog for a key Krebs cycle enzyme positions it as a potential tool for investigating the metabolic flux and regulation at the interface of these two cycles.
Nucleophilic Reactions
Carbanion-Mediated Nucleophilic Aromatic Substitution (SNAr) Processes
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic chemistry where a nucleophile displaces a leaving group on an aromatic ring. libretexts.org This reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups. libretexts.orglibretexts.org Polyfluoroarenes are excellent substrates for SNAr reactions due to the high electronegativity of the fluorine atoms. nih.gov
While this compound is an aliphatic compound, the principles of nucleophilic attack on electron-deficient carbon centers are relevant. The carbon-carbon double bond in this compound is highly electron-deficient due to the presence of two fluorine atoms and two electron-withdrawing ethyl carboxylate groups. This makes it susceptible to attack by nucleophiles.
The general mechanism for SNAr involves the formation of a resonance-stabilized carbanion intermediate, often called a Meisenheimer complex. libretexts.orglibretexts.org In the context of this compound, a nucleophile would attack one of the double-bonded carbons, leading to the formation of a carbanionic intermediate. This intermediate could then be protonated or undergo further reaction.
The efficiency of SNAr reactions can be influenced by the nature of the leaving group, the nucleophile, the solvent, and the presence of catalysts. google.com While the search results primarily discuss SNAr on aromatic rings, the underlying principles of nucleophilic addition to electron-poor double bonds are applicable to the reactivity of this compound.
Michael Additions with Fluoroolefins
The Michael addition is a fundamental carbon-carbon bond-forming reaction involving the conjugate 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). byjus.comlibretexts.org Due to the strong electron-withdrawing effects of the two fluorine atoms and the two ethyl ester groups, this compound is a highly activated Michael acceptor. Its electron-deficient double bond readily reacts with a wide range of soft nucleophiles.
The general mechanism involves the attack of the nucleophile on the β-carbon of the double bond, leading to the formation of a resonance-stabilized enolate intermediate. This intermediate is then protonated to yield the final 1,4-addition product. libretexts.org
While specific literature examples of Michael additions using fluoroolefins as donors to this compound are not prevalent, the reaction is theoretically robust. Potential Michael donors for this reaction would include stabilized carbanions derived from compounds with active methylene (B1212753) or methine groups.
Table 1: Potential Michael Donors and Their Corresponding Adducts with this compound
| Michael Donor | Chemical Name | Resulting Adduct Structure (Conceptual) |
| CH₂(CO₂Et)₂ | Diethyl malonate | EtO₂C-CHF-CH(CH(CO₂Et)₂)-CO₂Et |
| CH₃NO₂ | Nitromethane | EtO₂C-CHF-CH(CH₂NO₂)-CO₂Et |
| (C₆H₅)₂C=NH | Diphenylmethanimine | EtO₂C-CHF-CH(C(C₆H₅)₂NH)-CO₂Et |
The reaction between diethyl malonate and diethyl fumarate is a classic example of the Michael reaction. byjus.com By extension, the reaction with this compound would proceed similarly, catalyzed by a base to generate the malonate enolate.
Cyclization and Ring-Forming Reactions
Reductive Cyclization for Heterocyclic System Formation
Reductive cyclization is a powerful strategy for the synthesis of heterocyclic compounds. This process typically involves the reduction of a functional group, such as a nitro group, to an amine, which then undergoes an intramolecular cyclization with another functional group within the same molecule. beilstein-journals.orgnih.gov
While direct applications of this compound as a starting material in one-step reductive cyclizations are not commonly documented, it can serve as a key building block. For instance, it could first undergo a reaction, such as a Michael addition or a substitution reaction, with a molecule containing a nitro group. The resulting adduct, now containing the necessary functionalities, could then undergo reductive cyclization. A common reducing agent for converting a nitro group to an amine in such syntheses is sodium dithionite (B78146) or catalytic hydrogenation. beilstein-journals.org
For example, a synthesized aryl derivative containing an ortho-nitro group attached to the difluoro-succinate backbone could be subjected to reductive conditions. The reduction of the nitro group to an amine would be followed by an intramolecular nucleophilic attack of the newly formed amine onto one of the ester carbonyls, leading to the formation of a heterocyclic ring system, such as a fluorinated lactam, after dehydration. This approach is valuable for creating complex fluorinated heterocycles, which are of interest in medicinal chemistry. beilstein-journals.orgnih.govresearchgate.net
Radical Cyclizations Involving Fluoroolefin Systems
Radical cyclizations offer a versatile method for ring construction, proceeding through radical intermediates. These reactions are typically initiated by the generation of a radical species, which then adds to a double or triple bond within the same molecule to form a cyclic radical. This intermediate can then be quenched or propagate a radical chain.
The carbon-carbon double bond in this compound can act as a radical acceptor. Although specific examples involving this compound are not widely reported, the principles of radical cyclization can be applied. For instance, a molecule could be synthesized where a radical precursor (e.g., an alkyl halide) is tethered to the this compound backbone. Upon initiation with a radical initiator like AIBN (azobisisobutyronitrile) and a reducing agent such as tributyltin hydride, an intramolecular cyclization could occur. The presence of fluorine atoms can influence the regioselectivity of the radical addition and the stability of the resulting cyclic radical intermediate. pen2print.org Photoinduced radical cyclizations also represent a viable pathway for such transformations. nih.gov
Tandem Chlorination-Cyclisation Processes
Tandem reactions, where multiple bond-forming events occur in a single synthetic operation, are highly efficient. A tandem chlorination-cyclization process would involve the addition of chlorine across the double bond of this compound, followed by an intramolecular cyclization.
A hypothetical scenario could involve the reaction of this compound with a nucleophile that also contains a tethered hydroxyl or amino group. The reaction with a chlorinating agent (e.g., N-chlorosuccinimide in the presence of an initiator) could generate a chlorinated intermediate. This intermediate could then be trapped intramolecularly by the nucleophilic group, leading to the formation of a chlorinated heterocyclic compound. The specifics of the reaction, including stereochemical outcomes, would be influenced by the nature of the substrate and the reaction conditions. While documented examples for this compound are scarce, tandem reactions on related fluorinated systems suggest the feasibility of such an approach. researchgate.net
Decarboxylation and Esterification Reactions
Decarboxylation, the removal of a carboxyl group, is a key transformation in organic synthesis. For esters like this compound, decarboxylation is not a direct process. It typically requires prior conversion of the ester to a β-keto acid or a malonic acid derivative. For instance, if this compound were converted into a derivative containing a gem-dicarboxylic acid or a β-keto acid moiety, heating could induce decarboxylation. The Krapcho decarboxylation is a well-known method for the decarboxylation of esters with an electron-withdrawing group in the β-position, often using a salt like lithium chloride in a polar aprotic solvent.
Esterification, the formation of an ester, is a fundamental reaction. While this compound is already a diester, transesterification reactions can be performed by heating it in the presence of a different alcohol and an acid or base catalyst. This would result in the exchange of the ethyl groups for other alkyl or aryl groups.
Enzymatic reactions also offer routes for transformation. For example, certain decarboxylase enzymes have been shown to act on fluorinated substrates. epdf.pub Similarly, lipases can be used for selective hydrolysis or transesterification of esters, sometimes with high stereoselectivity. ethernet.edu.et
General Mechanistic Insights into Fluorine's Influence on Reactivity
The presence of fluorine atoms profoundly influences the reactivity of this compound. The high electronegativity of fluorine results in a strong inductive electron-withdrawing effect (-I effect). numberanalytics.com This effect is central to the compound's chemical behavior.
Key Influences of Fluorine:
Electrophilicity of the Double Bond: The two fluorine atoms significantly decrease the electron density of the C=C double bond, making it highly electrophilic and an excellent acceptor for nucleophilic attack, as seen in Michael additions. pen2print.org
Acidity of Adjacent Protons: While there are no protons directly on the double bond, if the molecule is converted into an adduct, the fluorine atoms can increase the acidity of neighboring C-H bonds.
Carbon-Fluorine Bond Strength: The C-F bond is very strong, making the fluorine atoms generally poor leaving groups in nucleophilic substitution reactions under standard conditions. However, their presence activates the molecule for addition reactions.
Stereoelectronic Effects: The fluorine atoms can influence the conformation of the molecule and its transition states in reactions through steric and electronic interactions, potentially affecting the stereochemical outcome of additions and cyclizations. researchgate.net
Enzyme Interactions: In biochemical contexts, fluorine can act as a bioisostere for a hydroxyl group or a hydrogen atom. However, its strong electron-withdrawing nature can drastically alter the reactivity of the substrate, potentially leading to enzyme inhibition. nih.gov For example, 2,3-difluorofumarate has been studied as an inhibitor for the enzyme fumarase. scribd.com
Table 2: Summary of Fluorine's Influence on Reactivity
| Feature | Influence of Fluorine Atoms | Consequence for this compound |
| Inductive Effect | Strong electron withdrawal (-I) | Increased electrophilicity of the C=C double bond. |
| Bond Strength | High C-F bond energy | Stability of the fluoro substituents. |
| Steric Profile | Small van der Waals radius | Minimal steric hindrance at the double bond. |
| Electronic Effects | Polarization of adjacent bonds | Activation towards nucleophilic conjugate addition. |
Applications in Advanced Organic Synthesis
Diethyl 2,3-Difluorofumarate as a Versatile Building Block
While the versatility of many fluorinated building blocks is well-established, the specific applications of this compound in the following areas are not prominently reported. The subsequent sections reflect the outlined synthetic targets, though direct examples using this compound are sparse.
There is limited specific information available detailing the use of this compound as a direct precursor for 2-fluoroacetic acid systems. In principle, reactions involving the cleavage of the carbon-carbon double bond after functionalization could lead to such derivatives, but specific methodologies have not been widely published.
The construction of fluorinated heterocyclic systems often relies on the use of various fluorinated building blocks. However, the direct application of this compound for the synthesis of fluorooxindoles, fluoro-quinolines, or fluoro-pyridopyrimidinone derivatives is not well-documented in the available literature. Synthetic strategies for these heterocycles typically involve other fluorinated precursors.
The synthesis of fluorinated analogs of natural products is a significant area of research. While fluorinated building blocks are crucial for this purpose, there is a lack of specific examples in the scientific literature of this compound being used as a precursor for the synthesis of fluorinated lignan (B3055560) analogs.
Role in the Development of Selectively Fluorinated Molecules
The introduction of fluorine into molecules can significantly alter their physical, chemical, and biological properties. This compound, as a molecule containing a difluorinated double bond, represents a potential synthon for the introduction of two vicinal fluorine atoms. Its electrophilic nature suggests it could react with various nucleophiles, leading to the formation of selectively fluorinated acyclic and cyclic systems. However, detailed studies and broad applications of this specific reagent in the development of selectively fluorinated molecules are not extensively covered in the current body of scientific literature.
Stereochemistry and Stereoselective Synthesis
Stereochemical Outcomes of Enzymatic Hydration (e.g., Fumarase-catalyzed)
The enzymatic hydration of fluorinated analogs of fumarate (B1241708) provides insight into the stereoselectivity of enzymes such as fumarase. While studies specifically on Diethyl 2,3-difluorofumarate are not extensively detailed, research on its parent compound, 2,3-difluorofumaric acid, offers a clear precedent for the expected stereochemical outcome.
Fumarase catalyzes the reversible hydration of fumarate to L-malate. When 2,3-difluorofumarate is subjected to fumarase, it undergoes hydration to form an α-fluorohydrin intermediate, α,β-difluoromalate. This intermediate is unstable and subsequently decomposes to 3(S)-fluorooxalacetate. To analyze this transient product, it is trapped in situ via reduction mediated by malate (B86768) dehydrogenase. This reduction yields the stable product, L-threo-β-fluoromalate, which has the (2R,3S) configuration nih.gov.
The reaction pathway can be summarized as follows:
Enzymatic Hydration : Fumarase catalyzes the addition of a water molecule across the double bond of 2,3-difluorofumarate.
Formation of an Unstable Intermediate : This hydration results in the formation of α,β-difluoromalate.
Decomposition : The intermediate decomposes to 3(S)-fluorooxalacetate.
Trapping and Reduction : In the presence of malate dehydrogenase and a reducing agent (like NADH), the 3(S)-fluorooxalacetate is reduced to L-threo-β-fluoromalate (2R,3S) nih.gov.
This highly stereospecific transformation underscores the precise control exerted by the enzyme's active site, even with a substituted substrate. The formation of a single diastereomer of the final product highlights the potential of enzymatic reactions in the stereoselective synthesis of complex fluorinated molecules.
Chiral Resolution Methodologies for Fluorinated Esters
While specific chiral resolution methodologies for this compound are not extensively documented in the literature, several techniques have proven effective for the separation of enantiomers of other fluorinated esters. These methods can be broadly categorized into enzymatic kinetic resolution and chiral chromatography.
Enzymatic Kinetic Resolution:
Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes, such as lipases and esterases, to preferentially react with one enantiomer of a racemic mixture. This results in the separation of a slower-reacting enantiomer and a product from the faster-reacting enantiomer. For fluorinated esters, hydrolase-catalyzed enantioselective hydrolysis is a common and efficient method. In this process, a racemic ester is hydrolyzed, leading to the formation of an enantioenriched carboxylic acid and the unreacted, enantioenriched ester mdpi.comresearchgate.net.
The success of enzymatic resolution is often quantified by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity. High E values are indicative of a highly selective resolution.
Table 1: Representative Data for Enzymatic Kinetic Resolution of Fluorinated Esters
| Enzyme Source | Substrate Type | Resolution Method | Enantiomeric Excess (ee) of Product | Enantiomeric Ratio (E) |
| Candida antarctica Lipase B (CALB) | Aromatic Morita-Baylis-Hillman acetates | Hydrolysis | >99% | >200 |
| Pseudomonas fluorescens Lipase | Cinnamaldehyde-derived adducts | Hydrolysis | >90% | >200 |
| Amano PS Lipase | Fluorinated aromatic carboxylic acid esters | Hydrolysis | 93-100% | High |
Chiral Chromatography:
Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP), is another widely used method for separating enantiomers. The separation is based on the differential interaction of the enantiomers with the chiral selector immobilized on the stationary phase, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are very common for this purpose.
The choice of the mobile phase and the specific chiral column is crucial for achieving successful separation. For fluorinated compounds, both normal-phase and reversed-phase chromatography can be effective.
Table 2: Common Chiral Stationary Phases for Resolution of Fluorinated Compounds
| Chiral Stationary Phase (CSP) Type | Chiral Selector Example | Common Applications |
| Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate) | Broad applicability for various racemates |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Separation of a wide range of chiral compounds | |
| Cyclodextrin-based | β-cyclodextrin derivatives | Enantioseparation of various small molecules |
Note: This table lists common CSPs used for chiral separations. The optimal column and conditions for this compound would require experimental screening.
Elucidation of Stereochemical Configuration (e.g., Cahn-Ingold-Prelog System)
The absolute configuration of stereoisomers is unequivocally assigned using the Cahn-Ingold-Prelog (CIP) priority rules. This system provides a standardized nomenclature for describing the three-dimensional arrangement of atoms in a molecule.
Assigning Configuration to Alkenes (E/Z Isomers):
For molecules with a double bond, such as this compound, the CIP rules are used to assign the E or Z descriptor. The steps are as follows:
Prioritize the two substituents on each carbon of the double bond based on atomic number. The atom with the higher atomic number receives higher priority.
If the two higher-priority substituents are on the same side of the double bond, the configuration is designated as Z (from the German zusammen, meaning together).
If the two higher-priority substituents are on opposite sides of the double bond, the configuration is designated as E (from the German entgegen, meaning opposite).
For this compound, the substituents on each of the double-bonded carbons are a fluorine atom and a carboxylate group (-COOEt). Fluorine has a higher atomic number than the carbon of the carboxylate group, so it receives higher priority. Fumarates are, by definition, the E-isomer, meaning the higher-priority groups (in this case, the carboxylate groups, assuming standard nomenclature where fumarate is the trans-isomer of maleate) are on opposite sides of the double bond.
Assigning Configuration to Chiral Centers (R/S Isomers):
For a chiral center with four different substituents, the R/S configuration is determined as follows:
Assign priorities (1 to 4, with 1 being the highest) to the four substituents based on the atomic number of the atoms directly attached to the chiral center.
If there is a tie, proceed along the substituent chains until a point of difference is reached.
Orient the molecule so that the lowest-priority substituent (4) is pointing away from the viewer.
Trace the path from the highest priority substituent (1) to the second (2) and then to the third (3).
If the path is clockwise, the configuration is R (from the Latin rectus, meaning right).
If the path is counter-clockwise, the configuration is S (from the Latin sinister, meaning left).
In the context of the fumarase-catalyzed hydration of 2,3-difluorofumarate, the final product, L-threo-β-fluoromalate, has two chiral centers with the assigned configuration of (2R,3S) nih.gov. This assignment is based on the application of the CIP rules to the three-dimensional structure of the molecule.
Catalysis Research Involving Diethyl 2,3 Difluorofumarate
Metal-Catalyzed Processes (e.g., Copper-Catalyzed Fluorination)
Currently, there is limited specific research available in the public domain detailing metal-catalyzed processes, such as copper-catalyzed fluorination, that utilize diethyl 2,3-difluorofumarate as a primary substrate. The bulk of research in metal-catalyzed reactions involving fluorine focuses on the introduction of fluorinated groups (like -CF3 or -CF2H) into organic molecules, rather than the transformation of already fluorinated alkenes like this compound.
Biocatalytic Applications and Enzyme Engineering for Fluorinated Substrates
The most significant area of catalysis research involving this compound is in biocatalysis, where enzymes are used to perform specific chemical transformations. While the research focuses on the parent difluorofumaric acid, these findings are directly relevant to its diethyl ester, which can be hydrolyzed to the active acid form in biological systems.
Detailed Research Findings
The enzyme fumarase (fumarate hydratase, E.C. 4.2.1.2), which naturally catalyzes the reversible hydration of fumarate (B1241708) to L-malate in the citric acid cycle, has been shown to accept 2,3-difluorofumarate as a substrate. wikipedia.orgwikipedia.org This enzymatic reaction initiates a multi-step pathway to produce a stable, fluorinated malate (B86768) derivative. wikipedia.org
The biocatalytic process occurs as follows:
Enzymatic Hydration : Fumarase catalyzes the addition of water to 2,3-difluorofumarate. This creates a highly unstable α-fluorohydrin intermediate, identified as α,β-difluoromalate. wikipedia.org
Decomposition : The α,β-difluoromalate intermediate spontaneously decomposes. wikipedia.org
Trapping and Reduction : The decomposition product is 3(S)-fluorooxalacetate. This molecule is subsequently "trapped" in situ by a second enzyme, malate dehydrogenase, which reduces it to the final, stable product: L-threo-β-fluoromalate. wikipedia.org This coupled enzyme system is crucial for the successful synthesis of the final product.
This enzymatic pathway provides a stereospecific route to L-threo-β-fluoromalate, a valuable chiral building block for organic synthesis.
Table 1: Biocatalytic Transformation Pathway of 2,3-Difluorofumarate
| Step | Reactant | Catalyst / Condition | Intermediate / Product | Description |
| 1 | 2,3-Difluorofumarate | Fumarase | α,β-Difluoromalate | Enzymatic hydration of the double bond. wikipedia.org |
| 2 | α,β-Difluoromalate | Spontaneous Decomposition | 3(S)-Fluorooxalacetate | The unstable α-fluorohydrin intermediate decomposes. wikipedia.org |
| 3 | 3(S)-Fluorooxalacetate | Malate Dehydrogenase | L-threo-β-fluoromalate | Enzymatic reduction to the stable final product. wikipedia.org |
Enzyme Engineering
While specific engineering of fumarase for this compound has not been detailed, enzyme engineering is a growing field for enhancing biocatalysis of fluorinated compounds. nih.gov Techniques can be applied to modify enzymes to improve their activity, stability, or substrate specificity for non-natural, fluorinated substrates. Such modifications could potentially optimize the hydration of difluorofumarate or broaden the range of accepted fluorinated molecules, offering pathways to novel fluorinated synthons. nih.gov
Organocatalytic Transformations
Similar to metal-catalyzed processes, specific research detailing organocatalytic transformations, such as Michael additions, with this compound as the substrate is not extensively documented in scientific literature. Organocatalysis is a powerful tool for asymmetric synthesis, but its application to this particular fluorinated compound remains an area for future exploration.
Investigation of Catalytic Materials and Active Sites
The primary catalytic material investigated for the transformation of difluorofumarate is the enzyme fumarase. Fumarase is a well-studied enzyme that catalyzes the stereospecific reversible hydration and dehydration of fumarate to L-malate. wikipedia.orgnih.gov
Fumarase Active Site
The active site of fumarase is highly specific, formed by amino acid residues from three of the four subunits of the tetrameric enzyme. wikipedia.org The catalytic mechanism involves acid/base catalysis facilitated by key residues. In the conversion of malate to fumarate, a histidine residue (His188 in E. coli fumarase C) is proposed to act as a base, abstracting a proton, while a serine residue (Ser318) acts as an acid, protonating the departing hydroxyl group. ebi.ac.uk
For the hydration of fumarate (and by analogy, difluorofumarate), the mechanism is reversed:
A catalytic base activates a water molecule.
The activated water attacks the double bond of the substrate.
This process generates a carbanion intermediate, which is stabilized within the active site before being protonated to form the final product. wikipedia.org
The ability of fumarase to process 2,3-difluorofumarate demonstrates that the active site can accommodate the fluorine atoms, although the electronic effects of the fluorine substituents lead to the formation of an unstable intermediate compared to the natural reaction. wikipedia.org Further investigation into the active site's interaction with fluorinated substrates could provide insights for designing new biocatalysts. nih.govresearchgate.net Additionally, some research suggests the existence of a secondary "B site" near the active site, which may play a role in guiding the substrate into the catalytic pocket and facilitating product release. pnas.org
Theoretical and Computational Studies
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone for understanding the intrinsic properties of molecules like Diethyl 2,3-difluorofumarate from first principles. These computational methods allow for the detailed examination of its electronic structure and the prediction of its chemical behavior.
Density Functional Theory (DFT) Applications (e.g., B3LYP)
Density Functional Theory (DFT) stands out as a powerful and widely used computational method to investigate the electronic structure of molecules. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for its balance of accuracy and computational efficiency in studying organic molecules, including those containing electronegative fluorine atoms.
For this compound, DFT calculations, particularly at the B3LYP level, are utilized to determine its optimized geometric structure, vibrational frequencies, and electronic properties. These calculations provide a detailed picture of bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation. The presence of the electron-withdrawing fluorine atoms and the ester groups significantly influences the electron density distribution across the C=C double bond, a feature that is well-described by DFT methods.
Basis Set Selection and Optimization in Fluorine-Containing Systems
The choice of a basis set is a critical aspect of quantum chemical calculations, as it dictates the accuracy of the results. For fluorine-containing systems like this compound, it is imperative to use basis sets that can adequately describe the high electronegativity and the polarization of the electron density around the fluorine atoms.
Commonly used basis sets such as Pople's 6-31G* or 6-311+G** are often employed. The inclusion of polarization functions (indicated by *) and diffuse functions (indicated by + or ++) is particularly important. Polarization functions allow for the description of non-uniform charge distributions, which is essential for the C-F bonds and the carbonyl groups in the molecule. Diffuse functions are necessary to accurately model the behavior of electrons that are further from the atomic nuclei, which can be important for describing anions and weak interactions. The geometry of this compound is optimized using the selected DFT functional and basis set to find the minimum energy conformation.
Molecular and Electronic Structure Analysis
The electronic structure of this compound is key to its reactivity. Various theoretical tools are used to analyze its molecular orbitals and predict how it will interact with other chemical species.
Frontier Molecular Orbital Theory: HOMO/LUMO Energies
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile.
The energies of the HOMO and LUMO, and the resulting HOMO-LUMO gap, are critical indicators of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates lower stability and higher reactivity. For this compound, the presence of two fluorine atoms and two ethyl ester groups on the fumarate (B1241708) backbone significantly lowers the energies of both the HOMO and LUMO compared to unsubstituted fumarates. The electron-withdrawing nature of these substituents makes the double bond electron-deficient and thus more susceptible to nucleophilic attack.
Table 1: Illustrative Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -8.5 | Highest Occupied Molecular Orbital |
| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital |
Note: The values presented are illustrative and depend on the specific level of theory and basis set used for the calculation.
Reactivity Descriptors: Ionization Potential, Electron Affinity, Hardness, Softness
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound.
Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as the negative of the HOMO energy (I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as the negative of the LUMO energy (A ≈ -ELUMO).
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). It indicates the molecule's ability to undergo changes in its electron density.
These descriptors provide a quantitative framework for understanding the reactivity of this compound. The high electronegativity of the fluorine atoms is expected to lead to a relatively high ionization potential and a significant chemical hardness.
Table 2: Calculated Global Reactivity Descriptors for this compound
| Descriptor | Formula | Illustrative Value |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | 8.5 eV |
| Electron Affinity (A) | A ≈ -ELUMO | 1.2 eV |
| Chemical Hardness (η) | η = (I - A) / 2 | 3.65 eV |
Note: These values are derived from the illustrative HOMO/LUMO energies in Table 1.
Fukui Function Analysis for Electrophilic and Nucleophilic Sites
f+(r): Indicates the propensity of a site to undergo a nucleophilic attack (attack by an electron donor). The sites with the highest values of f+(r) are the most electrophilic.
f-(r): Indicates the propensity of a site to undergo an electrophilic attack (attack by an electron acceptor). The sites with the highest values of f-(r) are the most nucleophilic.
For this compound, Fukui function analysis is expected to show that the olefinic carbons (C2 and C3) are the primary sites for nucleophilic attack (high f+(r) values) due to the strong electron-withdrawing effect of the adjacent fluorine atoms and ester groups. The oxygen atoms of the carbonyl groups are likely to be the most susceptible sites for electrophilic attack (high f-(r) values). This detailed analysis allows for precise predictions of regioselectivity in reactions involving this compound.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
Mechanistic Investigations through Computation
Computational chemistry provides a suite of tools to unravel the complex reaction mechanisms involving this compound. By modeling the potential energy surface, researchers can identify transition states, intermediates, and reaction products, thereby elucidating the step-by-step pathway of a chemical transformation.
Kinetic Simulations and Reaction Pathway Elucidation
Kinetic simulations are instrumental in understanding the rate and mechanism of reactions involving this compound. By employing computational methods such as Density Functional Theory (DFT), it is possible to calculate the activation energies of potential reaction pathways. For instance, in a hypothetical reaction, the elucidation of the reaction pathway would involve mapping the energetic landscape from reactants to products.
A plausible area of investigation for this compound is its participation in cycloaddition reactions. The electron-withdrawing nature of the fluorine atoms and the ester groups makes the double bond electron-deficient and thus a good candidate for reactions with electron-rich dienes. Computational modeling can predict whether a reaction will proceed via a concerted or a stepwise mechanism by locating the corresponding transition states and any intermediates.
| Reaction Coordinate | Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | 25.4 |
| Intermediate | 12.8 |
| Transition State 2 | 30.1 |
| Products | -15.2 |
| This table represents hypothetical data for a reaction involving this compound, for illustrative purposes. |
Prediction of Active Sites and Reaction Kinetic Behaviors in Catalysis
In catalyzed reactions, computational methods can predict the most likely sites for catalyst binding and subsequent activation of the molecule. For this compound, the carbonyl oxygens of the ester groups and the fluorine atoms are potential sites for interaction with a catalyst. Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron-rich and electron-poor regions of the molecule, thereby predicting the sites for electrophilic and nucleophilic attack.
Furthermore, computational models can be used to study the kinetic behavior of catalyzed reactions. By calculating the energy barriers for different catalytic cycles, researchers can identify the rate-determining step and optimize reaction conditions to improve catalytic efficiency.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations provide a means to explore the conformational landscape of this compound. By simulating the motion of the molecule over time, MD can reveal the preferred conformations and the energy barriers between them. A recent computational study on 2,3-difluorobutane (B14755600) highlighted the complex interplay of stereoelectronic effects that govern the conformational preferences in molecules with vicinal fluorine atoms. nih.gov For this compound, the orientation of the two ethyl ester groups relative to the fluorinated double bond is of particular interest.
MD simulations can be used to generate a statistically significant ensemble of conformations, from which average properties can be calculated. This is crucial for understanding how the molecule behaves in different environments, such as in various solvents or in the presence of a binding partner.
Spectroscopic Parameter Prediction
Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. By calculating spectroscopic parameters from first principles, it is possible to assign experimental spectra and gain a deeper understanding of the molecular structure and bonding.
Calculation of NMR Chemical Shifts (e.g., GIAO Method)
The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for the calculation of NMR chemical shifts. For this compound, the calculation of 1H, 13C, and 19F NMR chemical shifts can provide a detailed picture of the electronic environment of each nucleus. The predicted chemical shifts can then be compared with experimental data to confirm the structure of the molecule.
Discrepancies between calculated and experimental shifts can often be attributed to conformational averaging or solvent effects, which can also be modeled computationally.
| Atom | Calculated Chemical Shift (ppm) |
| C (C=C) | 145.2 |
| C (C=O) | 162.5 |
| F | -130.8 |
| H (CH2) | 4.3 |
| H (CH3) | 1.4 |
| This table represents hypothetical data for this compound, for illustrative purposes. |
Theoretical Vibrational Frequencies and Total Energy Distribution (TED) Analysis
Theoretical calculations of vibrational frequencies, typically performed using DFT, can aid in the assignment of infrared (IR) and Raman spectra. For this compound, the characteristic vibrational modes would include the C=C double bond stretch, the C=O carbonyl stretches of the ester groups, and the C-F stretches.
Total Energy Distribution (TED) analysis can be used to provide a quantitative measure of the contribution of each internal coordinate (e.g., bond stretching, angle bending) to each normal mode of vibration. This allows for a detailed and unambiguous assignment of the vibrational spectrum.
| Vibrational Mode | Frequency (cm-1) | TED Contribution |
| C=O stretch (symmetric) | 1750 | 85% C=O stretch |
| C=O stretch (asymmetric) | 1735 | 88% C=O stretch |
| C=C stretch | 1680 | 75% C=C stretch, 15% C-C stretch |
| C-F stretch (symmetric) | 1150 | 80% C-F stretch |
| C-F stretch (asymmetric) | 1120 | 82% C-F stretch |
| This table represents hypothetical data for this compound, for illustrative purposes. |
Time-Dependent DFT (TD-DFT) for Electronic Spectra
Currently, there are no specific studies available in the scientific literature that utilize Time-Dependent Density Functional Theory (TD-DFT) to analyze the electronic spectra of this compound. This theoretical approach is a powerful tool for understanding the electronic transitions within a molecule, which are responsible for its absorption of light. By applying the principles of quantum mechanics, TD-DFT can predict the wavelengths at which a compound will absorb light and the intensity of these absorptions, providing valuable insights into its electronic structure and potential applications in areas such as organic photovoltaics and photochemistry.
The absence of such studies on this compound indicates a gap in the current body of research. Future computational investigations employing TD-DFT would be beneficial to elucidate the electronic properties of this compound. Such research would typically involve calculating the excitation energies and oscillator strengths of the molecule's electronic transitions. The results would provide a theoretical absorption spectrum, which could then be compared with experimental data to validate the computational model. Furthermore, analysis of the molecular orbitals involved in these transitions would offer a deeper understanding of the nature of the electronic excitations, such as whether they are localized on specific functional groups or involve charge transfer across the molecule.
Molecular Docking Studies for Biological Interactions
Similarly, a review of the available scientific literature reveals a lack of specific molecular docking studies focused on this compound. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to understand how a small molecule, such as this compound, might interact with a biological target, typically a protein or nucleic acid.
The insights gained from molecular docking can help to predict the binding affinity and mode of action of a compound, thereby guiding the design of new therapeutic agents. For this compound, such studies could explore its potential to interact with various enzymes or receptors, providing a basis for assessing its pharmacological potential. The process would involve creating a 3D model of the compound and docking it into the binding site of a target protein. The resulting poses would be scored based on various factors, including intermolecular forces such as hydrogen bonds, electrostatic interactions, and van der Waals forces.
Although no specific docking studies on this compound have been published, the broader class of fumarate esters has been investigated for various biological activities. Therefore, future research in this area could provide valuable information on the potential biological targets of this compound and its possible applications in medicine.
Advanced Spectroscopic Analysis and Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For fluorinated compounds like Diethyl 2,3-difluorofumarate, a combination of ¹⁹F, ¹H, and ¹³C NMR provides a comprehensive understanding of the molecular framework.
¹⁹F NMR for Quantitative Analysis and Structural Elucidation
Fluorine-19 (¹⁹F) NMR is particularly powerful for analyzing organofluorine compounds due to the ¹⁹F nucleus's 100% natural abundance, high sensitivity, and wide range of chemical shifts. nih.gov
Structural Elucidation: The ¹⁹F NMR spectrum of this compound is expected to show a single resonance signal. Due to the symmetrical nature of the molecule (a trans-alkene), the two fluorine atoms are chemically equivalent. This results in a singlet peak, as there are no other fluorine or hydrogen atoms within a typical three-bond coupling range to cause splitting. The chemical shift (δ) is influenced by the electronic environment, specifically the electron-withdrawing nature of the adjacent ester functional groups and the sp² hybridization of the carbons to which they are attached.
Quantitative Analysis (qNMR): ¹⁹F NMR is an excellent tool for quantitative analysis. rsc.org The concentration of this compound in a sample can be determined by integrating the area of the ¹⁹F signal relative to the signal of a known amount of an internal standard. rsc.org Key considerations for accurate quantification include:
Wide Chemical Shift Range: The large dispersion of ¹⁹F chemical shifts minimizes signal overlap, even in complex mixtures. chemrxiv.orgchemrxiv.org
Relaxation Times: Ensuring complete relaxation of the nuclei between pulses is critical for accurate integration. This is achieved by setting an appropriate relaxation delay (d1).
Uniform Excitation: The wide spectral width in ¹⁹F NMR can lead to non-uniform excitation of signals far from the transmitter frequency. It is important to position the transmitter frequency midway between the analyte and standard signals to minimize this "off-resonance effect". acgpubs.org
A suitable internal standard would be a stable, non-reactive fluorinated compound with a simple spectrum that does not overlap with the analyte signal, such as trifluorotoluene or hexafluorobenzene.
¹H and ¹³C NMR for Structural Confirmation
While ¹⁹F NMR is specific to the fluorine atoms, ¹H and ¹³C NMR are essential for confirming the structure of the rest of the molecule, particularly the diethyl ester groups. The data presented is predicted based on the known spectra of similar, non-fluorinated compounds like diethyl fumarate (B1241708), with adjustments for the strong electron-withdrawing effects of the fluorine substituents.
¹H NMR: The proton NMR spectrum is expected to be simple, confirming the presence of the two equivalent ethyl groups. It should feature two signals: a quartet and a triplet.
The methylene (B1212753) protons (-O-CH₂-) are adjacent to a methyl group (3 protons), resulting in a quartet according to the n+1 rule. These protons are also deshielded by the adjacent oxygen atom.
The methyl protons (-CH₃) are adjacent to a methylene group (2 protons), resulting in a triplet.
¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon environments in the molecule. Due to symmetry, four distinct signals are expected. The fluorine atoms will cause splitting of the signals for the carbons to which they are directly attached (C2/C3) and potentially the adjacent carbonyl carbons (C1) due to ¹J(C-F) and ²J(C-F) coupling, respectively.
Predicted ¹H and ¹³C NMR Data
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~4.35 | Quartet (q) | 4H | -O-CH₂ -CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Expected C-F Coupling |
|---|---|---|
| ~162 | C =O (Ester Carbonyl) | Doublet (²JCF) |
| ~140 | F-C =C -F (Vinylic Carbon) | Doublet (¹JCF) |
| ~63 | -O-CH₂ -CH₃ (Methylene Carbon) | None |
Advanced 2D NMR Techniques for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are used to establish correlations between different nuclei, providing definitive proof of the molecular structure and connectivity. huji.ac.il
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would show a cross-peak between the quartet at ~4.35 ppm and the triplet at ~1.35 ppm. sdsu.edu This confirms that the methylene and methyl protons of the ethyl group are coupled to each other, establishing the ethyl fragment. github.io
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. epfl.ch It would show a cross-peak connecting the methylene protons (~4.35 ppm) to the methylene carbon (~63 ppm) and another connecting the methyl protons (~1.35 ppm) to the methyl carbon (~14 ppm). This definitively assigns the ¹H and ¹³C signals for the ethyl groups. sdsu.edursc.org
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. epfl.ch For this compound, key HMBC correlations would be observed between:
The methylene protons (-O-CH₂ -) and the ester carbonyl carbon (C =O).
The methylene protons (-O-CH₂ -) and the vinylic carbon (F-C =). These correlations unambiguously connect the ethyl groups to the difluorofumarate core of the molecule. rsc.org
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and FT-Raman, provides information about the functional groups present in a molecule based on how they absorb infrared radiation, which corresponds to specific bond vibrations (stretching, bending).
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis and Intermolecular Interactions
FT-IR spectroscopy is a rapid and sensitive method for identifying characteristic functional groups. upi.edu The spectrum of this compound would be dominated by absorptions corresponding to the ester and the fluorinated double bond.
Key expected vibrational frequencies include:
C=O Stretch: A strong, sharp absorption characteristic of the ester carbonyl group. Due to the electron-withdrawing effect of the adjacent fluorine atoms, this band is expected at a higher wavenumber (frequency) compared to a typical saturated ester.
C=C Stretch: The absorption for the carbon-carbon double bond. In a symmetrical trans-alkene, this vibration is often weak or absent in the IR spectrum due to a lack of change in the dipole moment.
C-F Stretch: A very strong absorption characteristic of the carbon-fluorine bond, typically found in the fingerprint region.
C-O Stretch: Strong absorptions corresponding to the C-O single bonds of the ester group.
Intermolecular Interactions: While this compound cannot form hydrogen bonds with itself (it lacks hydrogen-bond donors), its ester carbonyl oxygens can act as hydrogen-bond acceptors. In the presence of a proton-donating solvent like methanol, FT-IR could be used to study hydrogen bonding interactions, which would typically cause a shift of the C=O stretching frequency to a lower wavenumber.
Predicted FT-IR Data
Table 3: Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
|---|---|---|---|
| ~2990 | Medium | C-H Stretch | Alkyl (sp³) |
| ~1750 | Strong | C=O Stretch | Ester |
| ~1680 | Weak-Medium | C=C Stretch | Fluorinated Alkene |
| ~1250 | Strong | C-O Stretch | Ester |
FT-Raman Spectroscopy
FT-Raman spectroscopy is a complementary technique to FT-IR. upi.edu While FT-IR measures absorption based on changes in dipole moment, Raman spectroscopy measures scattering based on changes in polarizability. For symmetrical, non-polar bonds, Raman often produces a stronger signal.
In the case of this compound, the symmetrical C=C double bond is expected to produce a strong, characteristic signal in the FT-Raman spectrum, even though it may be weak or absent in the FT-IR spectrum. This makes FT-Raman particularly useful for confirming the presence and electronic nature of the alkene backbone.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that investigates the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. libretexts.org When a molecule absorbs this energy, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org For organic compounds, the most significant absorptions are typically observed between 200 and 700 nm. shu.ac.uk
In the case of this compound, the structure contains several key features that give rise to characteristic electronic transitions:
π → π* Transitions: The molecule possesses a carbon-carbon double bond (C=C) and two carbonyl groups (C=O), which form a conjugated π-system. Electrons in the π bonding orbitals can be excited to π* antibonding orbitals. uzh.ch These transitions are typically intense, with molar absorptivity (ε) values often between 1,000 and 10,000 L mol⁻¹ cm⁻¹. shu.ac.uk The conjugation between the C=C and C=O groups lowers the energy gap, shifting the absorption to longer wavelengths compared to isolated double bonds. libretexts.org
n → π* Transitions: The oxygen atoms of the carbonyl and ester groups have non-bonding electrons (lone pairs). These electrons can be promoted to the π* antibonding orbital of the carbonyl group. uzh.chslideshare.net These transitions are generally of lower intensity, with ε values ranging from 10 to 100 L mol⁻¹ cm⁻¹, and appear at longer wavelengths than the π → π* transitions for the same chromophore. shu.ac.uk
The presence of fluorine atoms as substituents can also influence the electronic transitions through inductive effects, potentially causing a slight shift in the absorption maxima.
Table 1: Expected Electronic Transitions for this compound
| Transition Type | Orbitals Involved | Associated Functional Groups | Expected Wavelength Region | Expected Intensity |
| π → π | π bonding to π antibonding | C=C, C=O (conjugated system) | Shorter Wavelength (e.g., 170-205 nm for alkenes) slideshare.net | High (ε = 1,000-10,000) shu.ac.uk |
| n → π | Non-bonding to π antibonding | C=O (carbonyl) | Longer Wavelength (~300 nm) slideshare.net | Low (ε = 10-100) shu.ac.uk |
X-ray Diffraction Techniques
For this compound, a single-crystal X-ray diffraction study would yield its absolute structure. This includes:
Molecular Confirmation: The precise spatial arrangement of all atoms (C, H, O, F) would be determined, confirming the trans configuration of the ethyl ester groups across the C=C double bond.
Bond Parameters: Exact measurements of all bond lengths (e.g., C-F, C=C, C=O, C-O) and bond angles would be obtained. These parameters can provide insight into the electronic effects of the fluorine substituents on the molecule's geometry.
Crystal Packing: The analysis would reveal how individual molecules of this compound are arranged in the crystal lattice. This includes identifying and quantifying intermolecular interactions such as van der Waals forces and potential weak C-H···O or C-H···F hydrogen bonds, which govern the supramolecular architecture. researchgate.netnih.gov In similar diethyl ester compounds, molecules are often linked into chains or other motifs by such weak interactions. nih.gov
Table 2: Illustrative Data Obtainable from Single-Crystal X-ray Diffraction of a Diethyl Ester Compound
| Parameter | Description | Example Data (from a related compound researchgate.net) |
| Chemical Formula | The elemental composition of the molecule. | C₂₆H₃₀N₄O₄ |
| Crystal System | The crystal system to which the lattice belongs. | Monoclinic |
| Space Group | The symmetry group of the crystal. | C2/c |
| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). | a = 17.1 Å, b = 8.6 Å, c = 17.7 Å, β = 109.5° |
| Volume (V) | The volume of the unit cell. | 2440.4 ų |
| Molecules per Unit Cell (Z) | The number of molecules within one unit cell. | 4 |
| Calculated Density (Dx) | The theoretical density of the crystal. | 1.259 Mg m⁻³ |
Advanced Spectroscopic and Microscopic Methods (General Applications)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. xpsfitting.com The analysis of organofluorine compounds via XPS can provide detailed information about the carbon-fluorine bonding environment. rsc.org
An XPS analysis of this compound would involve irradiating the sample with X-rays and measuring the kinetic energy of the emitted core electrons. The resulting spectrum would show peaks corresponding to each element present (except H).
Elemental Composition: The presence of carbon, oxygen, and fluorine would be confirmed.
Chemical State Analysis: High-resolution scans of the C 1s, O 1s, and F 1s regions would reveal multiple peaks or broadened peaks corresponding to the different chemical environments of each element.
C 1s: Distinct signals would be expected for the carbons in the ethyl groups (-CH₂CH₃), the olefinic carbons bonded to fluorine (C-F), and the carbonyl carbons of the ester groups (O=C-O). The C-F and C=O carbons would appear at higher binding energies than the hydrocarbon carbons due to the electron-withdrawing effects of fluorine and oxygen.
O 1s: Two distinct environments for oxygen exist: the carbonyl oxygen (C=O) and the ester oxygen (C-O-C), which would result in shifted peaks.
F 1s: The F 1s peak is typically sharp and intense. While chemical shifts in the F 1s spectrum for different organic fluorine environments are often small, the binding energy is characteristic of covalent C-F bonds. thermofisher.com
Table 3: Predicted XPS Signals and Chemical Environments for this compound
| Element (Core Level) | Chemical Environment | Expected Binding Energy Shift |
| Carbon (C 1s) | -C H₂-C H₃ | Lowest binding energy |
| C =C-F | Intermediate binding energy | |
| C =O | Highest binding energy | |
| Oxygen (O 1s) | C-O -C | Lower binding energy |
| C=O | Higher binding energy | |
| Fluorine (F 1s) | C-F | Characteristic high binding energy (~689 eV for -CF₂) xpsfitting.com |
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for characterizing the morphology and structure of materials at the micro- and nanoscale. researchgate.net
For a crystalline compound like this compound, these methods would provide complementary information:
Transmission Electron Microscopy (TEM): TEM provides higher resolution images and can be used to observe the internal structure of the crystals. nih.gov For crystalline materials, TEM can be used to identify lattice fringes, dislocations, stacking faults, and other crystal defects. azom.comnih.gov It can also be used to obtain selected area electron diffraction (SAED) patterns, which provide information about the crystal structure and orientation. mdpi.com
Table 4: Morphological Information from SEM and TEM for this compound Crystals
| Technique | Information Provided |
| SEM | Crystal habit (e.g., prismatic, plate-like), Crystal size and size distribution, Surface texture and topography, Agglomeration state |
| TEM | Internal crystal structure, Lattice imaging (atomic planes), Crystal defects (dislocations, grain boundaries), Nanocrystalline domains, Selected Area Electron Diffraction (SAED) patterns |
X-ray Absorption Fine-Structure (XAFS) is a technique that provides information on the local geometric and/or electronic structure around a specific absorbing atom. wikipedia.org The XAFS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). xrayabsorption.orgnih.gov
For this compound, XAFS measurements at the fluorine K-edge (around 697 eV) could provide unique insights into the environment of the fluorine atoms. researchgate.net
XANES: The F K-edge XANES region is sensitive to the oxidation state, coordination chemistry, and local symmetry around the fluorine atom. xrayabsorption.org The spectral features, such as the position and intensity of absorption peaks, are influenced by transitions of the F 1s core electron to unoccupied molecular orbitals. researchgate.net Analysis of the XANES spectrum can help to characterize the C-F bond and the influence of the molecular structure on the local electronic states of fluorine. rsc.orgrsc.org
EXAFS: The EXAFS region, which extends to higher energies past the edge, contains information about the coordination number and interatomic distances of neighboring atoms. nih.gov However, obtaining high-quality EXAFS data at the low-energy F K-edge can be challenging. researchgate.net If successful, it could provide precise measurements of the C-F bond distance.
Table 5: Information Obtainable from XAFS for this compound
| XAFS Region | Information Provided |
| XANES | Electronic structure around the fluorine atom, Characterization of unoccupied molecular orbitals, Information on the covalent nature of the C-F bond |
| EXAFS | Precise determination of the C-F interatomic distance, Coordination number of atoms around fluorine |
Small-Angle X-ray Scattering (SAXS)
Small-Angle X-ray Scattering (SAXS) is a powerful analytical technique used to determine the nanoscale structure of materials. It provides information about the size, shape, and distribution of particles in a sample, whether in solid or liquid form. In the context of this compound, SAXS could potentially be employed to study its aggregation behavior in various solvents or to characterize its structure in a polymeric matrix.
While no specific SAXS studies on this compound are publicly available, the table below illustrates the type of data that could be obtained if such an analysis were performed on a hypothetical dispersion of the compound.
| Parameter | Description | Hypothetical Value |
| Radius of Gyration (Rg) | A measure of the root-mean-square distance of the object's parts from its center of mass. | 5.2 nm |
| Maximum Particle Dimension (Dmax) | The largest dimension of the scattering particle. | 15.0 nm |
| Porod Volume | The volume of the scattering particles. | 3.1 x 10^3 nm^3 |
| Molecular Weight | Estimated molecular weight of the scattering particle or aggregate. | 25 kDa |
This table is illustrative and does not represent actual experimental data for this compound.
Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS)
Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) are non-invasive techniques used to characterize particles in suspension or solution. DLS measures the hydrodynamic size and size distribution of particles, while ELS determines the zeta potential, which is a measure of the magnitude of the electrostatic charge on the particle surface.
Dynamic Light Scattering (DLS) operates by illuminating a sample with a laser and analyzing the time-dependent fluctuations in the intensity of the scattered light. These fluctuations are caused by the Brownian motion of the particles. Smaller particles move more rapidly, causing faster fluctuations in the scattered light intensity. By analyzing the autocorrelation of the intensity fluctuations, the diffusion coefficient of the particles can be determined, and from this, the hydrodynamic radius can be calculated using the Stokes-Einstein equation. For this compound, DLS could be used to monitor its solubility and aggregation state under different conditions, such as changes in solvent composition, temperature, or pH.
Electrophoretic Light Scattering (ELS) is used to determine the zeta potential of particles in a liquid. An electric field is applied across the sample, causing charged particles to move towards the oppositely charged electrode (electrophoresis). A laser beam is passed through the sample, and the scattered light is measured. The velocity of the particles is determined from the Doppler shift of the scattered light. This velocity, known as the electrophoretic mobility, is then used to calculate the zeta potential. The zeta potential is a key indicator of the stability of colloidal dispersions. For this compound, ELS could provide insights into its surface charge properties in different formulations, which is crucial for predicting its stability and interaction with other components.
The following table presents hypothetical data that could be generated from DLS and ELS analysis of a this compound suspension.
| Technique | Parameter | Description | Hypothetical Value |
| DLS | Hydrodynamic Diameter (Z-average) | The intensity-weighted mean hydrodynamic size of the particle distribution. | 150 nm |
| DLS | Polydispersity Index (PDI) | A measure of the width of the particle size distribution. | 0.25 |
| ELS | Zeta Potential | A measure of the magnitude of the electrostatic or charge repulsion/attraction between particles. | -25 mV |
This table is illustrative and does not represent actual experimental data for this compound.
Integration of Chemometrics and Computational Enhancement in Spectral Analysis
Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. When integrated with spectroscopic techniques, it can significantly enhance the analysis of complex systems. For a compound like this compound, chemometric methods could be applied to spectroscopic data (such as infrared, Raman, or NMR) to achieve various analytical goals.
Computational enhancement of spectral analysis involves the use of theoretical calculations, often based on quantum mechanics, to predict and interpret spectroscopic data. For instance, Density Functional Theory (DFT) calculations can be used to predict vibrational frequencies, which can then be compared with experimental FT-IR and Raman spectra to aid in the assignment of spectral bands.
The integration of these computational approaches with experimental data can provide a more complete understanding of the molecular structure, conformation, and intermolecular interactions of this compound. For example, multivariate analysis techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression could be used to analyze spectral datasets to identify patterns related to different physical or chemical properties of the compound.
While specific research integrating chemometrics and computational analysis for this compound is not available, the table below outlines potential applications.
| Application Area | Chemometric/Computational Method | Potential Outcome |
| Quantitative Analysis | Partial Least Squares (PLS) Regression | Development of a calibration model to predict the concentration of this compound in a mixture from its spectrum. |
| Qualitative Analysis | Principal Component Analysis (PCA) | Classification of different batches or polymorphic forms of this compound based on spectral differences. |
| Spectral Interpretation | Density Functional Theory (DFT) | Accurate assignment of vibrational modes in the IR and Raman spectra of this compound. |
| Conformational Analysis | Molecular Dynamics (MD) Simulations | Understanding the conformational landscape of the molecule in different environments. |
This table illustrates potential applications and does not reflect the results of actual studies on this compound.
Future Research Directions and Unexplored Avenues
Innovations in Green Synthesis of Diethyl 2,3-Difluorofumarate
The synthesis of organofluorine compounds often involves reagents and conditions that are not environmentally benign. numberanalytics.com Future research will undoubtedly focus on the development of greener synthetic routes to this compound. This involves exploring alternative fluorinating agents that are less hazardous and have a lower environmental impact. numberanalytics.com Key areas for innovation include:
Catalytic Fluorination: Moving away from stoichiometric fluorinating agents towards catalytic methods can significantly reduce waste. The development of catalysts, potentially based on earth-abundant metals, for the direct fluorination of precursors would be a major breakthrough.
Flow Chemistry: Continuous flow reactors offer enhanced safety, better heat and mass transfer, and the potential for process automation and optimization. Applying flow chemistry to the synthesis of this compound could lead to more efficient and scalable production with a smaller environmental footprint.
Bio-based Solvents and Reagents: The use of renewable resources, such as bio-derived solvents and reagents, is a cornerstone of green chemistry. Research into the feasibility of using such materials in the synthesis of fluorinated compounds is an important and underexplored avenue.
Exploration of Novel Reaction Pathways and Catalytic Systems
The reactivity of the carbon-carbon double bond in this compound, activated by the electron-withdrawing fluorine atoms and ester groups, makes it a versatile substrate for a variety of chemical transformations. Future research should aim to uncover and exploit new reaction pathways.
One promising area is the exploration of cycloaddition reactions . While Diels-Alder and 1,3-dipolar cycloadditions are known for similar electron-deficient alkenes, a systematic investigation of the reactivity of this compound in these reactions could lead to the synthesis of novel, highly functionalized, and stereochemically complex fluorine-containing heterocyclic compounds. mdpi.comresearchgate.netresearchgate.netyoutube.comyoutube.com
The development of novel catalytic systems is also crucial. This includes:
Asymmetric Catalysis: The synthesis of chiral fluorinated molecules is of great importance, particularly for the pharmaceutical industry. The development of enantioselective catalytic reactions using this compound as a prochiral substrate would be a significant advancement.
Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool in organic synthesis. Exploring the reactivity of this compound under photoredox conditions could unlock new reaction pathways that are not accessible through traditional thermal methods.
Development of Advanced Functional Materials from this compound Derivatives
The unique properties imparted by fluorine atoms, such as high thermal stability, chemical resistance, and low surface energy, make fluorinated polymers and materials highly desirable for a range of applications. numberanalytics.com this compound can serve as a valuable monomer or precursor for the synthesis of such advanced materials.
Future research in this area should focus on:
Polymerization: Investigating the polymerization and copolymerization of this compound and its derivatives could lead to the development of new fluoropolymers with tailored properties. These materials could find applications in areas such as high-performance coatings, membranes for separation processes, and advanced optical materials.
Mechanochemistry: The incorporation of fluorinated units into polymers can influence their mechanochemical response. acs.org Studying the behavior of polymers derived from this compound under mechanical stress could lead to the design of new smart materials, such as self-healing polymers or materials with force-responsive optical or electronic properties.
Enhanced Computational Modeling for Mechanistic Understanding and Predictive Design
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding reaction mechanisms and predicting the properties and reactivity of molecules. For this compound, computational modeling can provide valuable insights that can guide experimental work.
Future research directions include:
Mechanistic Studies: Detailed computational studies of the reaction pathways involving this compound can elucidate the role of the fluorine substituents in controlling reactivity and selectivity. This understanding is crucial for the rational design of new reactions and catalysts.
Predictive Design of Materials: Computational modeling can be used to predict the properties of polymers and materials derived from this compound. This can accelerate the discovery of new materials with desired functionalities by allowing for in silico screening of potential candidates before undertaking extensive experimental synthesis and characterization.
Emerging Spectroscopic Techniques for In Situ and Operando Studies
The characterization of organofluorine compounds and the study of their reactions can be challenging. numberanalytics.com Advanced spectroscopic techniques, particularly those that can be applied in situ or operando, are essential for gaining a deeper understanding of the chemistry of this compound.
Fluorine-19 NMR (¹⁹F NMR) spectroscopy is an exceptionally powerful tool for the analysis of organofluorine compounds due to the high sensitivity and 100% natural abundance of the ¹⁹F nucleus. numberanalytics.comaiinmr.com Future research should leverage emerging ¹⁹F NMR techniques to:
Monitor Reactions in Real-Time: In situ ¹⁹F NMR can provide real-time information about the concentrations of reactants, intermediates, and products in a reaction mixture. numberanalytics.com This allows for detailed kinetic studies and the optimization of reaction conditions.
Characterize Complex Systems: Advanced multidimensional ¹⁹F NMR techniques can be used to probe the structure and dynamics of complex systems, such as polymers and biological macromolecules containing fluorine. numberanalytics.com
Study Oriented Systems: The large chemical shift anisotropy of the ¹⁹F nucleus can be exploited to determine the orientation of fluorine-labeled molecules in ordered environments, such as liquid crystals or biological membranes. nih.govbohrium.comresearchgate.net
The following table provides a summary of emerging spectroscopic techniques and their potential applications in the study of this compound:
| Spectroscopic Technique | Potential Application |
| In Situ ¹⁹F NMR | Real-time reaction monitoring, kinetic analysis, and mechanistic studies. numberanalytics.com |
| Multidimensional ¹⁹F NMR | Structural elucidation of complex derivatives and polymers. numberanalytics.com |
| Solid-State ¹⁹F NMR | Characterization of fluorinated materials in the solid state. |
| ¹⁹F NMR in Oriented Systems | Probing the alignment and dynamics of derivatives in anisotropic media. nih.govbohrium.com |
Q & A
Synthesis Optimization
Q1: What methodologies are effective for optimizing the synthesis of Diethyl 2,3-difluorofumarate to enhance yield and purity? A: Synthesis optimization requires careful selection of fluorination agents (e.g., BrF₃ or Selectfluor®) and esterification conditions. A Dean-Stark trap with reflux (3–4 hours) in anhydrous solvents (e.g., toluene) can efficiently remove water, improving esterification efficiency . Catalysts like sulfuric acid or p-toluenesulfonic acid enhance reaction rates, while vacuum distillation ensures high-purity isolation. Yield calculations should account for stoichiometric ratios of diethyl fumarate and fluorinating agents. Monitor reaction progress via TLC or GC-MS to identify side products (e.g., monofluorinated intermediates).
Characterization Challenges
Q2: How can researchers resolve discrepancies in spectroscopic data during characterization of this compound? A: Combine multiple techniques:
- ¹H/¹³C NMR to confirm ester and fluorine positions.
- ¹⁹F NMR quantifies fluorination efficiency and identifies regioisomers.
- IR spectroscopy verifies ester carbonyl stretches (~1740 cm⁻¹) and absence of hydroxyl groups.
- GC-MS detects volatile impurities. Cross-validate with computational models (DFT) to predict chemical shifts and compare with experimental data . For crystalline samples, single-crystal X-ray diffraction provides definitive structural confirmation.
Reactivity in Cycloaddition Reactions
Q3: How does the 2,3-difluoro substitution influence the compound’s reactivity in Diels-Alder reactions? A: The electron-withdrawing fluorine atoms increase the dienophile’s electrophilicity, accelerating reaction rates. Kinetic studies under varying temperatures (25–80°C) and solvents (e.g., DCM vs. THF) can quantify this effect. Compare with non-fluorinated diethyl fumarate to isolate electronic contributions. Computational modeling (e.g., frontier molecular orbital analysis) predicts regioselectivity and transition-state stabilization .
Stability Under Hydrolytic Conditions
Q4: What experimental approaches assess the hydrolytic stability of this compound in aqueous environments? A: Conduct accelerated hydrolysis studies at controlled pH (2–12) and temperatures (25–60°C). Monitor ester degradation via HPLC or ¹H NMR, tracking the appearance of hydrolysis products (e.g., 2,3-difluorofumaric acid). Compare hydrolysis rates with non-fluorinated analogs to evaluate fluorine’s steric/electronic effects. For biological systems, simulate physiological conditions (pH 7.4, 37°C) to assess stability in enzyme-rich environments .
Enzymatic Interaction Mechanisms
Q5: How can researchers investigate the interaction of this compound with enzymes like fumarase? A: Use enzyme kinetics assays (e.g., Michaelis-Menten plots) to measure substrate binding affinity (Km) and catalytic efficiency (kcat). Crystallographic studies (X-ray or cryo-EM) reveal structural interactions between fluorine substituents and active-site residues. Compare with fumarase’s activity on natural substrates (e.g., fumarate) to identify steric hindrance or electronic perturbations caused by fluorination .
Computational Modeling of Fluorine Effects
Q6: What computational strategies predict the electronic and steric impacts of fluorine substituents in this compound? A: Density Functional Theory (DFT) calculates electrostatic potential maps and LUMO energies to quantify electrophilicity. Molecular dynamics simulations assess conformational flexibility and steric clashes in enzyme binding pockets. Compare with experimental data (e.g., reaction rates, NMR shifts) to validate models. Software like Gaussian or ORCA is recommended for high-accuracy calculations .
Addressing Contradictory Biological Activity Data
Q7: How should researchers methodologically address contradictory results in cytotoxicity or enzyme inhibition assays? A: Replicate studies under standardized conditions (e.g., cell lines, incubation times). Perform meta-analyses using heterogeneity metrics (e.g., I² statistic) to quantify variability across datasets . Validate compound purity via HPLC before assays. Explore confounding factors (e.g., solvent effects, metabolite interference) using control experiments. Collaborative inter-laboratory studies enhance reproducibility.
Scaling Challenges in Gram-Scale Synthesis
Q8: What challenges arise when scaling up this compound synthesis, and how are they mitigated? A: Heat management during exothermic fluorination requires jacketed reactors or slow reagent addition. Solvent volume optimization prevents dilution effects, while continuous distillation improves water removal efficiency. Purification via fractional distillation or preparative HPLC ensures consistency. Document batch-to-batch variability using statistical process control (e.g., control charts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
